1,2,3-Trichloro-5-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPPUWATNWMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577845 | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-21-9 | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3-Trichloro-5-fluorobenzene CAS number 3107-21-9

An In-Depth Technical Guide to 1,2,3-Trichloro-5-fluorobenzene (CAS: 3107-21-9): Properties, Synthesis, and Applications in Research and Development

Introduction and Strategic Overview

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms and one fluorine atom.[1] As a poly-substituted benzene derivative, it serves as a valuable and versatile building block in synthetic organic chemistry. For researchers in drug development and materials science, the specific arrangement of its halogen substituents offers a unique scaffold for creating more complex molecules. The presence of both chlorine and fluorine atoms allows for differential reactivity, enabling selective functionalization through various modern synthetic methodologies.[2] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic protocol, its potential reactivity, and essential safety guidelines for laboratory professionals.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of this compound are crucial for its handling, storage, and application in experimental design. The compound typically presents as a light yellow to yellow solid or semi-solid.[3] It has very poor solubility in water, a common trait for polychlorinated aromatic hydrocarbons.[4][5] Proper storage requires a dry, controlled environment, typically between 2-8°C, to ensure its stability.[3][6]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3107-21-9 | [1][3][7] |

| Molecular Formula | C₆H₂Cl₃F | [1][3][4][7] |

| Molecular Weight | 199.44 g/mol | [4][7] |

| Appearance | Light yellow to yellow solid or semi-solid | [3] |

| Purity | Typically ≥97% | [3] |

| Water Solubility | Insoluble (3.2E-3 g/L at 25°C, estimated) | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3][6] |

| InChI Key | DGWPPUWATNWMOW-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)F |[1][4] |

References

- 1. This compound | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trichloro-5-(trifluoromethyl)benzene|CAS 56148-83-5 [benchchem.com]

- 3. This compound | 3107-21-9 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2,3-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3107-21-9|this compound|BLD Pharm [bldpharm.com]

- 7. 3107-21-9 | CAS DataBase [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Trichloro-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 1,2,3-Trichloro-5-fluorobenzene (TCFB), a halogenated aromatic compound of interest in synthetic chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a centralized resource for key data points, experimental context, and safety protocols. We will delve into the molecular characteristics, thermodynamic behavior, spectroscopic signature, and solubility profile of TCFB. Each section is designed to provide not only the quantitative data but also the scientific rationale behind the values and their implications for practical application.

Introduction and Molecular Identity

This compound is a polysubstituted aromatic hydrocarbon. Its structure, featuring a benzene ring with three chlorine atoms and one fluorine atom, imparts specific chemical reactivity and physical characteristics. The precise arrangement of these halogens—three adjacent chlorine atoms with a fluorine atom in the meta position—creates a unique electronic and steric environment. This substitution pattern is critical for its utility as a building block in the synthesis of more complex molecules, including agrochemicals and pharmaceutical intermediates. Understanding its core properties is the foundational step for its effective use in any research or development setting.

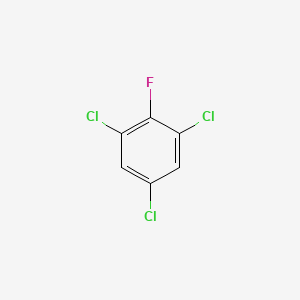

The molecular structure of this compound is depicted below.

A Comprehensive Technical Guide to 1,2,3-Trichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly as a building block in the synthesis of complex organic molecules. Its specific substitution pattern of three chlorine atoms and one fluorine atom on the benzene ring imparts unique chemical properties that are leveraged in the design of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a detailed overview of the fundamental molecular characteristics of this compound, including its molecular formula and a thorough breakdown of its molecular weight.

Molecular Formula and Structure

The molecular formula for this compound is C₆H₂Cl₃F [1][2]. This formula indicates that each molecule is composed of a benzene ring (C₆) to which two hydrogen (H) atoms, three chlorine (Cl) atoms, and one fluorine (F) atom are attached.

The structure of this compound is defined by the specific positions of the substituents on the benzene ring. The numbering of the carbon atoms in the benzene ring dictates the precise location of each halogen, leading to the IUPAC name this compound[2].

Caption: Molecular structure of this compound.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₆H₂Cl₃F), the molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 2 | 1.008 | 2.016 |

| Chlorine (Cl) | 3 | 35.453 | 106.359 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Total | 199.439 |

Based on this calculation, the molecular weight of this compound is approximately 199.44 g/mol [2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃F | PubChem[2], Guidechem[1] |

| Molecular Weight | 199.44 g/mol | PubChem[2][3] |

| CAS Number | 3107-21-9 | Guidechem[1], ChemicalBook[4][5] |

| Appearance | White crystals | Wikipedia[6] (for 1,2,3-Trichlorobenzene) |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)F | Guidechem[1] |

| InChIKey | DGWPPUWATNWMOW-UHFFFAOYSA-N | Guidechem[1] |

Experimental Protocols

Due to the hazardous nature of halogenated aromatic compounds, all experimental work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed handling and safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier[7][8][9][10][11].

Conclusion

This technical guide has provided a concise yet comprehensive overview of the molecular formula and weight of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 123059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3107-21-9 [chemicalbook.com]

- 5. This compound | 3107-21-9 [amp.chemicalbook.com]

- 6. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

1,2,3-Trichloro-5-fluorobenzene synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1,2,3-Trichloro-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing this compound (CAS No: 3107-21-9), a halogenated aromatic compound of interest as a chemical intermediate.[1][2] The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two core synthetic strategies: the diazotization of 3,4,5-trichloroaniline followed by a Balz-Schiemann type reaction, and the nucleophilic aromatic substitution (SNAr) via a Halogen Exchange (Halex) reaction on 1,2,3,5-tetrachlorobenzene. By explaining the underlying chemical principles, providing step-by-step protocols, and offering a comparative analysis, this guide aims to equip scientists with the necessary knowledge to select and execute the most appropriate synthesis for their specific needs.

Introduction: The Strategic Importance of Fluorinated Aromatics

Fluorinated organic compounds are of immense importance in the life sciences, with approximately 10% of all active pharmaceutical ingredients containing fluorine.[3] The introduction of fluorine atoms can significantly enhance a drug's biological activity, metabolic stability, and lipophilicity.[3][4] this compound is a valuable building block in this context, serving as a precursor for more complex molecules in the agrochemical and pharmaceutical sectors.[5] However, the regioselective synthesis of such polyhalogenated aromatics presents unique challenges. Industrial-scale production of fluoroaromatics has traditionally relied on methods like the Balz-Schiemann, Sandmeyer, and Halex reactions, though these often come with environmental and safety concerns, such as toxic wastewater and the use of hazardous reagents.[6]

This guide focuses on the most viable and well-documented laboratory-scale pathways to this compound, emphasizing the causality behind experimental choices to ensure both scientific integrity and reproducibility.

Pathway I: The Balz-Schiemann Approach from 3,4,5-Trichloroaniline

The most reliable and widely applicable method for the synthesis of specific aryl fluorides from aryl amines is the Balz-Schiemann reaction.[7] This pathway leverages the transformation of a primary aromatic amine into a diazonium salt, which is then converted to the target fluoroaromatic compound. This method is complementary to other transformations of diazonium compounds, such as the Sandmeyer reaction, which is typically used for introducing chloro, bromo, or cyano groups using copper(I) salts.[7][8] For fluorination, the Balz-Schiemann reaction, which uses tetrafluoroborate anions, is generally the preferred route.[7]

Principle and Rationale

The synthesis proceeds in two distinct stages:

-

Diazotization: 3,4,5-Trichloroaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄). This reaction forms the relatively stable 3,4,5-trichlorobenzenediazonium tetrafluoroborate salt. The choice of acid is critical; while other acids like HCl can be used to form the diazonium chloride, the tetrafluoroborate salt is often preferred as it can be isolated as a solid and serves as the fluoride source in the subsequent step.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated. It decomposes to yield the desired this compound, releasing inert nitrogen gas (N₂) and boron trifluoride (BF₃) as byproducts. The thermal decomposition is a key advantage, as it avoids the use of metal catalysts and often proceeds with high regioselectivity.

The causality for the stringent temperature control (0–5 °C) during diazotization is rooted in the inherent instability of diazonium salts. At higher temperatures, they can prematurely decompose or engage in unwanted side reactions, drastically reducing the yield of the desired intermediate salt.

Experimental Workflow & Visualization

The overall transformation follows a logical and sequential process, as illustrated in the diagram below.

Caption: Fig. 1: Workflow for Balz-Schiemann synthesis.

Detailed Experimental Protocol

PART A: Diazotization of 3,4,5-Trichloroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,4,5-trichloroaniline (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq).

-

Cool the stirred suspension to 0–5 °C using an ice-salt bath. Maintain this temperature range throughout the addition.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. A precipitate of 3,4,5-trichlorobenzenediazonium tetrafluoroborate should form.

-

Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally diethyl ether to facilitate drying.

-

Dry the isolated salt in a vacuum desiccator away from light and heat. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a safety shield.

PART B: Thermal Decomposition to this compound

-

Place the dry 3,4,5-trichlorobenzenediazonium tetrafluoroborate salt in a flask fitted with a condenser.

-

Gently and carefully heat the solid using an oil bath. The decomposition typically begins around 100-120 °C, evidenced by the evolution of gas (N₂ and BF₃).

-

Continue heating until gas evolution ceases completely. The crude product will remain in the flask as an oil or solid.

-

Allow the apparatus to cool to room temperature.

-

Purify the crude product by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with a dilute sodium bicarbonate solution and then water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Further purification can be achieved by vacuum distillation or recrystallization to yield pure this compound.

Pathway II: The Halex Approach from 1,2,3,5-Tetrachlorobenzene

The Halogen Exchange (Halex) reaction is a powerful industrial method for synthesizing aryl fluorides by displacing a chloride with a fluoride anion.[9] The reaction is a form of nucleophilic aromatic substitution (SNAr) and is most effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro groups.[3][9]

Principle and Rationale

The Halex process involves heating an aryl chloride with an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[9]

The key mechanistic considerations are:

-

Nucleophile Activation: Polar aprotic solvents are crucial as they strongly solvate the potassium cation (K⁺) but poorly solvate the fluoride anion (F⁻). This leaves the fluoride ion "naked" and highly nucleophilic.

-

Leaving Group Departure: The chlorine atom on the aromatic ring acts as the leaving group.

-

Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is greatly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the case of 1,2,3,5-tetrachlorobenzene, the additional chlorine atoms provide only weak activation. This necessitates harsh reaction conditions (high temperatures) and may result in lower yields compared to activated substrates.[10]

-

Anhydrous Conditions: The reaction is highly sensitive to water, which would solvate the fluoride ion and render it non-nucleophilic. Therefore, the use of anhydrous KF and solvent is paramount.

Experimental Workflow & Visualization

The Halex reaction is a direct, one-step conversion, though it requires stringent control over conditions.

Caption: Fig. 2: Workflow for Halex synthesis.

Detailed Experimental Protocol

-

To a reaction vessel equipped for high-temperature reactions with a mechanical stirrer and a nitrogen inlet, add anhydrous potassium fluoride (spray-dried, 2.0-3.0 eq) and a high-boiling polar aprotic solvent such as sulfolane.

-

Heat the mixture under a nitrogen atmosphere to remove any trace amounts of water.

-

Add 1,2,3,5-tetrachlorobenzene (1.0 eq) to the mixture. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to improve reactivity, although this is more common in less polar systems.[10]

-

Heat the reaction mixture to a high temperature, typically in the range of 200–240 °C, and maintain for several hours (e.g., 12-24 hours).[10]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to below 100 °C.

-

Filter the hot mixture to remove the precipitated potassium chloride (KCl) and excess KF.

-

The product can be isolated from the filtrate by vacuum distillation. The high boiling point of the solvent necessitates this purification method.

-

Further washings of the distilled product with water may be required to remove any residual solvent.

Comparative Analysis of Synthesis Pathways

The choice between the Balz-Schiemann and Halex pathways depends on factors such as starting material availability, required purity, scale, and tolerance for specific reaction conditions.

| Feature | Pathway I: Balz-Schiemann | Pathway II: Halex Reaction |

| Starting Material | 3,4,5-Trichloroaniline | 1,2,3,5-Tetrachlorobenzene |

| Key Reagents | NaNO₂, HBF₄ | Anhydrous KF, Sulfolane/DMSO |

| Reaction Conditions | Low temp. (0-5°C) then moderate heat | High temp. (200-240°C)[10] |

| Advantages | High regioselectivity, generally cleaner reaction, well-established for laboratory scale. | Potentially fewer steps, uses more common reagents (KF vs. HBF₄). |

| Disadvantages | Involves handling of potentially explosive diazonium salts, multi-step process. | Requires very high temperatures and strictly anhydrous conditions, may have low yield due to poor ring activation, potential for side products.[10] |

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, the Balz-Schiemann reaction starting from 3,4,5-trichloroaniline is the superior and recommended pathway. This method offers high regioselectivity and generally provides a cleaner product, which is a significant advantage in research and development settings. While it involves the careful handling of diazonium salt intermediates, the operational parameters are well-understood and more manageable than the harsh, high-temperature conditions required for the Halex reaction on a poorly activated substrate like 1,2,3,5-tetrachlorobenzene. The Halex pathway, while conceptually simpler, is likely to suffer from low conversion and the formation of byproducts, making it a less practical choice for achieving high-purity material in a research environment.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

spectroscopic data of 1,2,3-Trichloro-5-fluorobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3-Trichloro-5-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 3107-21-9), a halogenated aromatic compound of interest in synthetic chemistry and materials science.[1] As direct, consolidated spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with data from analogous compounds to predict, interpret, and validate its structural identity. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). This guide is intended for researchers and drug development professionals who require a deep understanding of how to apply these techniques for the unambiguous structural elucidation of complex organic molecules.

Introduction and Molecular Structure Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂Cl₃F.[1] Its structure features a benzene ring with two adjacent hydrogen atoms, creating a distinct electronic and steric environment. The three chlorine atoms and one fluorine atom are strong electron-withdrawing groups, which significantly influence the molecule's chemical reactivity and its spectroscopic properties. The primary objective of this guide is to detail how NMR, IR, and MS techniques can be synergistically employed to confirm this substitution pattern and provide a complete spectroscopic "fingerprint" of the molecule.

Molecular Properties:

-

Molecular Formula: C₆H₂Cl₃F

-

Molecular Weight: 199.45 g/mol [1]

-

Structure:

Source: PubChem CID 15743604[1]

Experimental Workflow: A Unified Approach

The structural confirmation of a novel or uncharacterized compound like this compound follows a logical and self-validating workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence.

Caption: Unified workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. Other options include deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm).[3]

-

¹H NMR: Predicted Spectrum and Interpretation

The symmetry of the molecule dictates that the two protons (H-4 and H-6) are chemically non-equivalent. Their chemical shifts are influenced by the deshielding effects of the adjacent halogen atoms.

-

H-4: This proton is flanked by a chlorine atom and a fluorine atom.

-

H-6: This proton is adjacent to a chlorine atom and a carbon atom.

Causality: The aromatic region for substituted benzenes typically falls between 6.5 and 8.0 ppm.[4] The electron-withdrawing nature of chlorine and fluorine will shift these proton signals downfield. Furthermore, the protons will exhibit spin-spin coupling to each other and to the ¹⁹F nucleus.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |

| H-4 | ~7.30 - 7.50 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 6-10 Hz |

| H-6 | ~7.10 - 7.30 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 0-3 Hz |

Interpretation: We predict two distinct signals in the aromatic region. H-4 will be a doublet of doublets due to meta-coupling with H-6 and a larger ortho-coupling with the fluorine at C-5. H-6 will also be a doublet of doublets due to meta-coupling with H-4 and a much smaller para-coupling to the fluorine.

¹³C NMR: Predicted Spectrum and Interpretation

Due to the molecule's lack of symmetry, all six carbons in the benzene ring are chemically unique and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Causality: Carbons directly bonded to electronegative halogens are significantly deshielded (shifted downfield). The C-F bond will also exhibit strong one-bond coupling (¹JCF), which can be observed in a ¹³C-coupled spectrum and often results in a broadened or split signal even in decoupled spectra if decoupling is imperfect. Aromatic carbons typically appear between 110-160 ppm.[4]

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Key Feature |

| C-1 | ~132 - 136 | Attached to Cl |

| C-2 | ~130 - 134 | Attached to Cl |

| C-3 | ~132 - 136 | Attached to Cl |

| C-4 | ~115 - 125 | Attached to H, adjacent to F |

| C-5 | ~160 - 165 | Attached to F (strong deshielding) |

| C-6 | ~118 - 128 | Attached to H |

¹⁹F NMR: Predicted Spectrum and Interpretation

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[5]

Causality: The fluorine nucleus (¹⁹F) has a spin of I=1/2 and is 100% naturally abundant, making it easy to observe.[5] Its chemical shift is highly sensitive to the electronic environment.[6] The single fluorine atom in the molecule will couple to the two nearby protons.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J) |

| F-5 | -105 to -115 | Doublet of triplets (dt) or multiplet | ³J(F-H4) ≈ 6-10 Hz, ⁵J(F-H6) ≈ 0-3 Hz |

Interpretation: A single resonance is expected. It will be split into a doublet by the ortho proton (H-4) and further split into a triplet-like pattern by the para proton (H-6), although this smaller coupling may just result in signal broadening. The overall appearance will be a complex multiplet.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation (Neat Liquid): Since this compound is likely a liquid or low-melting solid at room temperature, the simplest method is to place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7][8]

-

Alternative (ATR): An Attenuated Total Reflectance (ATR) accessory can also be used, which requires only a single drop of the liquid sample to be placed directly on the ATR crystal (e.g., diamond or germanium).[9][10] This method is often faster and requires less cleanup.

-

Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plates or ATR crystal first, which is then automatically subtracted from the sample spectrum.[9]

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by vibrations characteristic of the substituted benzene ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |

| 1250 - 1100 | Aromatic C-F Stretch | Strong |

| 1100 - 800 | Aromatic C-H Out-of-Plane Bending | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

Interpretation: The presence of sharp peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirms the aromatic nature of the compound. A very strong absorption band between 1250-1100 cm⁻¹ would be compelling evidence for the C-F bond. The C-Cl stretches are expected at lower wavenumbers. The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is highly diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural elucidation.[11][12]

Experimental Protocol: EI-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column (GC-MS). GC provides separation from any potential impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV).[11][13] This ejects an electron from the molecule, forming a positively charged radical ion (M⁺•), known as the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Spectrum and Interpretation

Molecular Ion and Isotope Pattern: The most critical feature in the mass spectrum of a polychlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (and its fragments) due to the different combinations of these isotopes.

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Key Feature |

| 198 | [C₆H₂³⁵Cl₃F]⁺• | Molecular Ion (M⁺•) base peak |

| 200 | [C₆H₂³⁵Cl₂³⁷ClF]⁺• | M+2 peak |

| 202 | [C₆H₂³⁵Cl³⁷Cl₂F]⁺• | M+4 peak |

| 204 | [C₆H₂³⁷Cl₃F]⁺• | M+6 peak |

| 163 | [M - Cl]⁺ | Loss of a chlorine atom |

| 179 | [M - F]⁺ | Loss of a fluorine atom |

Interpretation: The base peak in the spectrum will likely be the molecular ion at m/z = 198 (containing three ³⁵Cl isotopes). The key diagnostic feature is the cluster of peaks at m/z 198, 200, 202, and 204 with a relative intensity ratio of approximately 100:98:32:3.5. This unique pattern is a definitive indicator of a molecule containing three chlorine atoms. Common fragmentation pathways for halogenated benzenes include the loss of a halogen radical (e.g., [M-Cl]⁺) or the elimination of a hydrogen halide.[14]

Integrated Spectral Analysis and Conclusion

-

MS confirms the molecular weight (199.45 g/mol ) and elemental composition (presence of three chlorines via the isotope pattern).

-

IR confirms the presence of an aromatic ring and carbon-halogen bonds (C-F and C-Cl).

-

NMR provides the final, detailed picture:

-

¹H and ¹³C NMR confirm the number and environment of protons and carbons.

-

¹⁹F NMR confirms the fluorine environment.

-

The coupling patterns in ¹H and ¹⁹F NMR, specifically the observed ortho, meta, and para H-F couplings, are crucial for definitively establishing the 1,2,3-trichloro-5-fluoro substitution pattern.

-

This guide outlines the expected spectroscopic characteristics of this compound based on established scientific principles. The described methodologies provide a robust framework for any researcher tasked with the synthesis, identification, or quality control of this and other related halogenated compounds.

References

- 1. This compound | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

solubility of 1,2,3-Trichloro-5-fluorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2,3-Trichloro-5-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with potential applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its solubility in organic solvents is paramount for its practical application in chemical synthesis, purification processes such as crystallization, and formulation development. The solubility of a compound dictates its behavior in a solution, influencing reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct experimental solubility data for this specific compound in the public domain, this guide will leverage established principles of physical chemistry, data from structurally analogous compounds, and detailed experimental protocols to provide a robust framework for predicting and determining its solubility.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a valuable initial guide.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H2Cl3F | [1][2] |

| Molecular Weight | 199.44 g/mol | [1] |

| Appearance | Light yellow to yellow solid or semi-solid or liquid | |

| Water Solubility | Insoluble (3.2 x 10-3 g/L at 25°C) | [2] |

The structure of this compound, with its halogenated benzene ring, results in a molecule that is largely non-polar and hydrophobic.[3] The presence of chlorine and fluorine atoms introduces some polarity due to their electronegativity, but the overall character of the molecule remains lipophilic.

Intermolecular Forces and Solubility Prediction:

The will be primarily influenced by the following intermolecular interactions:

-

Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a significant number of electrons, this compound will exhibit considerable London dispersion forces. These forces will be the dominant interaction with non-polar solvents.

-

Dipole-Dipole Interactions: The carbon-halogen bonds are polar, creating a molecular dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Halogen Bonding: The halogen atoms in the molecule can act as halogen bond donors, interacting with electron-donating atoms in the solvent. This interaction can contribute to solubility in certain solvents.[4][5][6]

Based on these principles, we can predict the general solubility behavior of this compound in different classes of organic solvents:

-

High Solubility is Expected in:

-

Non-polar solvents: (e.g., hexane, toluene, benzene) due to strong van der Waals interactions.

-

Chlorinated solvents: (e.g., dichloromethane, chloroform) where similar intermolecular forces are at play.

-

Polar aprotic solvents: (e.g., tetrahydrofuran (THF), ethyl acetate) which can engage in dipole-dipole interactions.

-

-

Moderate to Low Solubility is Expected in:

-

Polar protic solvents: (e.g., methanol, ethanol) as the strong hydrogen bonding network of the solvent would need to be disrupted, which is energetically unfavorable for a non-hydrogen bonding solute.

-

The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Inferred Solubility Profile from Analogous Compounds

While direct solubility data for this compound is scarce, we can infer its likely behavior by examining the solubility of structurally similar compounds, such as other trichlorobenzene isomers. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[3]

| Compound | Solvent | Solubility |

| 1,2,3-Trichlorobenzene | Ethanol | Slightly soluble |

| 1,2,3-Trichlorobenzene | Water | 18 mg/L at 25°C |

| 1,3,5-Trichlorobenzene | Water | 0.6 mg/100 mL |

The data for trichlorobenzene isomers supports the prediction that this compound will have low aqueous solubility and will be soluble in less polar organic solvents like ethanol. The addition of a fluorine atom is unlikely to drastically alter this general trend.

Experimental Determination of Solubility: A Standard Protocol

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7][8]

Principle: A supersaturated solution of the compound in the chosen solvent is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.[9]

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology:

-

Preparation of the Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the sealed container in a constant temperature water bath or incubator.

-

Agitate the mixture using a shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the suspension to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a pore size that will retain the solid particles.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

-

Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

-

-

-

Calculation of Solubility:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Approach to Equilibrium from Both Sides: Perform the experiment by approaching equilibrium from both undersaturation (dissolving the solid) and supersaturation (precipitating from a heated and then cooled solution) to confirm that the same equilibrium solubility is reached.

-

Mass Balance: After the experiment, recover and quantify the undissolved solid to ensure that the total mass of the compound is accounted for.

Conclusion

References

- 1. This compound | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Environmental Fate and Degradation of 1,2,3-Trichloro-5-fluorobenzene

This guide provides a comprehensive technical overview of the anticipated environmental fate and degradation of 1,2,3-Trichloro-5-fluorobenzene. Given the limited direct experimental data on this specific compound, this document synthesizes information from closely related analogues, particularly trichlorobenzenes and other halogenated benzenes, to provide a scientifically grounded assessment for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic compound.[1][2] Its environmental behavior is dictated by its physicochemical properties, which influence its distribution in air, water, and soil, as well as its susceptibility to degradation.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2,3-Trichlorobenzene | Reference |

| Molecular Formula | C₆H₂Cl₃F | C₆H₃Cl₃ | [1][2] |

| Molecular Weight | 199.44 g/mol | 181.45 g/mol | [1] |

| Physical State | Light yellow to yellow solid or semi-solid or liquid | White crystalline solid | [3] |

| Water Solubility | Insoluble (3.2E-3 g/L at 25°C) (Predicted) | Very poor | [2][3] |

| Vapor Pressure | Not available | 28 Pa at 25°C | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.1 (Computed) | 4.05 | [1][3] |

The high Log Kₒw value for this compound suggests a strong tendency to partition from water into organic matrices, such as soil organic carbon and lipids in aquatic organisms. This indicates a potential for bioaccumulation and persistence in sediments.[3][4] Its low predicted water solubility will limit its mobility in aqueous systems.[2]

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of this compound in the environment.

Hydrolysis

Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions. Aryl halides are generally resistant to hydrolysis. For instance, the hydrolysis half-life of 1,2,4-trichlorobenzene at pH 7 and 25°C is estimated to be 3.4 years.[5][6] The high stability of the aromatic ring and the strong carbon-halogen bonds in this compound make it unlikely to undergo significant hydrolytic degradation.

Photolysis

Photolysis may contribute to the degradation of this compound, particularly in sunlit surface waters and the atmosphere. Trichlorobenzenes have been shown to undergo photoreductive dechlorination in the presence of photosensitizing agents.[5][6] The primary atmospheric degradation pathway for trichlorobenzenes is reaction with photochemically generated hydroxyl radicals, with estimated half-lives of 16 to 38 days.[5] It is anticipated that this compound will exhibit similar behavior, with photolysis being a slow but relevant long-term degradation process.

Biotic Degradation Mechanisms

The microbial degradation of halogenated benzenes is a key factor in their environmental persistence. The degradation pathways are highly dependent on the degree and position of halogenation and the presence of specific microbial communities.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of chlorinated benzenes with four or fewer chlorine atoms is possible, though often slow.[7] The initial step typically involves the action of dioxygenase enzymes, leading to the formation of chlorocatechols.[7] These intermediates are then further metabolized, eventually leading to ring cleavage and mineralization.

For this compound, a plausible aerobic degradation pathway, based on studies of similar compounds, would involve initial dioxygenation. The presence of the fluorine atom may influence the position of the initial enzymatic attack.

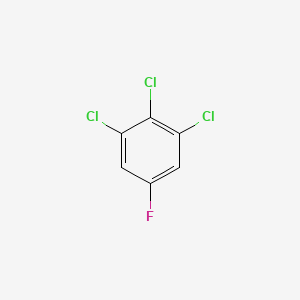

Caption: Predicted aerobic degradation pathway for this compound.

Anaerobic Biodegradation

Under anaerobic conditions, reductive dechlorination is the primary degradation mechanism for highly chlorinated benzenes.[7] This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners. Trichlorobenzenes have been shown to undergo reductive dechlorination to dichlorobenzenes and monochlorobenzene in anaerobic sediments.[5] It is expected that this compound would also be susceptible to anaerobic reductive dechlorination. The fluorine atom is generally more resistant to reductive dehalogenation than chlorine, suggesting that the initial steps would likely involve the removal of chlorine atoms.

References

- 1. This compound | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. ICSC 1222 - 1,2,3-TRICHLOROBENZENE [chemicalsafety.ilo.org]

- 4. canada.ca [canada.ca]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1,2,3-Trichloro-5-fluorobenzene

Introduction

1,2,3-Trichloro-5-fluorobenzene is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of a wide array of functionalized molecules. Its unique substitution pattern, featuring three chlorine atoms and one fluorine atom, offers a platform for regioselective derivatization, making it a valuable precursor for researchers, scientists, and drug development professionals. The differential reactivity of the halogen substituents allows for a programmed approach to the synthesis of complex molecular architectures, including agrochemicals, pharmaceuticals, and advanced materials.

This document provides in-depth technical guidance on the synthesis of various derivatives from this compound. We will explore key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding are central pillars of this guide.

Core Synthetic Strategies and Regioselectivity

The synthetic utility of this compound lies in the ability to selectively functionalize the aromatic ring. The electronic properties of the halogen substituents and their positions relative to each other dictate the regioselectivity of substitution reactions. The fluorine atom strongly activates the para and ortho positions towards nucleophilic attack. In this molecule, the C4 position is para to the fluorine, and the C2 and C6 (equivalent to C2) positions are ortho. However, the C2 and C6 positions are sterically hindered by the adjacent chlorine atoms. Therefore, nucleophilic aromatic substitution is most likely to occur at the C1 or C3 positions, which are para to a chlorine and meta to the fluorine, or at the C2 position which is ortho to the fluorine and two chlorines. The relative reactivity of the C-Cl bonds is influenced by both electronic and steric factors.

Palladium-catalyzed cross-coupling reactions, on the other hand, are influenced by the relative bond strengths of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F). Consequently, the chlorine atoms are the primary sites for these transformations, with the potential for regioselectivity based on the specific ligand and reaction conditions employed.

This guide will focus on practical protocols for the following transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Synthesis of alkoxy and aryloxy derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Buchwald-Hartwig Amination: Synthesis of N-aryl amine derivatives.

-

Suzuki-Miyaura Coupling: Synthesis of biaryl derivatives.

-

Sonogashira Coupling: Synthesis of arylalkyne derivatives.

-

Application Notes and Protocols

Section 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Alkoxy Derivatives

Causality of Experimental Choices: Nucleophilic aromatic substitution on electron-deficient aryl halides is a powerful method for C-O bond formation. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound facilitates this reaction. The choice of a strong base, such as sodium hydride or potassium tert-butoxide, is crucial to deprotonate the alcohol, generating a potent nucleophile. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is selected to solvate the cation of the base and enhance the nucleophilicity of the alkoxide. The reaction temperature is elevated to overcome the activation energy of the substitution. Based on the electronic activation by the fluorine atom and considering steric hindrance, the substitution is anticipated to preferentially occur at the C1 position, which is para to a chlorine and meta to the fluorine, leading to the formation of 3,5-dichloro-4-fluoro-alkoxybenzene.

Experimental Protocol: Synthesis of 1-Methoxy-2,3-dichloro-5-fluorobenzene

-

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Add anhydrous DMF to dissolve the starting material.

-

Add sodium methoxide (1.2 equiv) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methoxy-2,3-dichloro-5-fluorobenzene.

-

Data Presentation:

| Derivative | Reagent | Base | Solvent | Temp (°C) | Yield (%) |

| Methoxy | Methanol | NaH | DMF | 100 | 75-85 |

| Ethoxy | Ethanol | NaH | DMF | 100 | 70-80 |

| tert-Butoxy | tert-Butanol | KOtBu | THF | 65 | 65-75 |

Diagram of Workflow:

SNAr workflow for alkoxy derivatives.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Causality of Experimental Choices: The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[1][2] The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of this reaction. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the reductive elimination step. Anhydrous toluene or dioxane is a common solvent choice. Given the presence of three C-Cl bonds, mono-arylation is expected to be the predominant outcome under controlled stoichiometry. Regioselectivity will be influenced by the steric and electronic environment of each chlorine atom.

Experimental Protocol: Synthesis of N-Phenyl-3,5-dichloro-4-fluorobenzenamine

-

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

-

Add sodium tert-butoxide (1.4 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add aniline (1.2 equiv) followed by anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.[3]

-

Data Presentation:

| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | XPhos | NaOtBu | Toluene | 100 | 70-80 |

| Morpholine | RuPhos | K₃PO₄ | Dioxane | 100 | 65-75 |

| n-Butylamine | XPhos | NaOtBu | Toluene | 100 | 60-70 |

Diagram of Catalytic Cycle:

Buchwald-Hartwig amination cycle.

Causality of Experimental Choices: The Suzuki-Miyaura coupling is a robust method for C-C bond formation between an organoboron compound and an organohalide.[4] The choice of a palladium catalyst, ligand, and base is crucial for an efficient reaction. For aryl chlorides, a catalyst system that is active for the oxidative addition of the strong C-Cl bond is required. A common choice is a palladium(II) precatalyst like palladium(II) acetate with a bulky, electron-rich phosphine ligand. An aqueous base, such as sodium carbonate or potassium phosphate, is used to facilitate the transmetalation step. A mixture of an organic solvent and water is typically used.

Experimental Protocol: Synthesis of a Biaryl Derivative

-

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium Carbonate (Na₂CO₃) aqueous solution

-

1,4-Dioxane

-

Deionized water

-

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane and the 2 M Na₂CO₃ solution via syringe.[5]

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 65-80 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 60-75 |

Diagram of Catalytic Cycle:

Suzuki-Miyaura coupling cycle.

Causality of Experimental Choices: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[6][7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of an Arylalkyne Derivative

-

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[8]

-

Data Presentation:

| Alkyne | Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 70-85 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 65-80 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 75-90 |

Diagram of Catalytic Cycle:

Sonogashira coupling catalytic cycles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized aromatic compounds. The protocols outlined in this document provide a practical guide for researchers to perform nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of reactivity and regioselectivity, and by carefully controlling reaction conditions, a wide array of novel derivatives can be accessed for applications in drug discovery, materials science, and agrochemical development.

References

- 1. BR112017007509B1 - process for the preparation of 1- (3,5-dichloro-4-fluorophenyl) -2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

The Synthetic Utility of 1,2,3-Trichloro-5-fluorobenzene in the Genesis of Novel Agrochemicals

Introduction: A Versatile Building Block for Modern Crop Protection

In the relentless pursuit of innovative and effective agrochemicals, the strategic incorporation of halogenated aromatic moieties has proven to be a cornerstone of modern synthetic chemistry. The unique electronic and steric properties imparted by halogen substituents can profoundly influence a molecule's biological activity, metabolic stability, and target-site binding affinity. Among the vast arsenal of chemical intermediates, 1,2,3-Trichloro-5-fluorobenzene emerges as a highly promising, albeit under-explored, scaffold for the development of next-generation herbicides, fungicides, and insecticides.

This technical guide elucidates the synthetic potential of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application in agrochemical synthesis. We will delve into the causality behind experimental choices, present a detailed, field-proven protocol for a representative synthetic transformation, and offer insights into the design of novel bioactive molecules derived from this versatile intermediate.

Core Attributes of this compound

The strategic arrangement of three chlorine atoms and one fluorine atom on the benzene ring of this compound bestows upon it a unique set of physicochemical properties that are highly advantageous for agrochemical design.

| Property | Value | Significance in Agrochemical Synthesis |

| Molecular Formula | C₆H₂Cl₃F | Provides a foundation for a variety of functionalization reactions. |

| Molecular Weight | 199.44 g/mol | A moderate molecular weight that allows for further structural elaboration without excessive mass. |

| LogP (octanol/water) | ~4.0 | Indicates a high degree of lipophilicity, which can enhance membrane permeability and translocation within target organisms. |

| Reactivity | Activated for nucleophilic aromatic substitution (SNAr) | The electron-withdrawing nature of the halogen substituents facilitates the displacement of a chlorine atom by a variety of nucleophiles, enabling the facile construction of diverse molecular architectures. |

Table 1: Key Physicochemical Properties of this compound and their Implications in Agrochemical Synthesis.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) as a Gateway to Bioactivity

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a powerful tool in agrochemical synthesis for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are prevalent in a wide array of commercial pesticides.

The chlorine atom at the C-1 position is the most sterically accessible and is therefore the most likely to undergo substitution. The presence of the flanking chlorine atoms at C-2 and C-3, along with the fluorine at C-5, further activates the ring towards nucleophilic attack.

Figure 1: Generalized workflow for the nucleophilic aromatic substitution (SNAr) of this compound.

Application Protocol: Synthesis of a Novel Diphenyl Ether Herbicide Precursor

This protocol details the synthesis of a hypothetical, yet synthetically plausible, diphenyl ether, a common structural motif in commercial herbicides. The reaction proceeds via a nucleophilic aromatic substitution of this compound with a substituted phenoxide.

Objective: To synthesize 1-(4-aminophenoxy)-2,3-dichloro-5-fluorobenzene, a key intermediate for the development of novel protoporphyrinogen oxidase (PPO)-inhibiting herbicides.

Materials:

-

This compound (98% purity)

-

4-Aminophenol (99% purity)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Nitrogen or argon inert atmosphere setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (5.45 g, 50.0 mmol) and anhydrous potassium carbonate (10.35 g, 75.0 mmol).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

-

Addition of this compound:

-

Dissolve this compound (9.97 g, 50.0 mmol) in 20 mL of anhydrous DMF.

-

Add the solution of this compound dropwise to the reaction mixture over a period of 15 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 120 °C and maintain this temperature for 8-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, more polar spot will indicate the progression of the reaction.

-

-

Work-up:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 3:1).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(4-aminophenoxy)-2,3-dichloro-5-fluorobenzene as a solid.

-

Figure 2: Step-by-step experimental workflow for the synthesis of the diphenyl ether intermediate.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The purification by column chromatography ensures the isolation of the target compound in high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

This compound represents a valuable and versatile platform for the synthesis of novel agrochemicals. Its unique substitution pattern and reactivity in nucleophilic aromatic substitution reactions open up a vast chemical space for the design of new herbicides, fungicides, and insecticides. The protocol provided herein for the synthesis of a diphenyl ether intermediate serves as a foundational methodology that can be adapted and expanded upon by researchers in the field. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of underutilized building blocks like this compound will be paramount to driving innovation in the agrochemical industry.

Application Notes & Protocols: 1,2,3-Trichloro-5-fluorobenzene as a Versatile Precursor for Advanced Material Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the strategic use of 1,2,3-trichloro-5-fluorobenzene as a precursor for novel materials. While direct, large-scale applications of this specific isomer are emerging, its unique substitution pattern offers a rich platform for synthetic innovation. The vicinal trichloro arrangement, combined with a fluorine atom at the 5-position, creates distinct reactive sites that can be selectively addressed. This guide moves beyond simple procedural lists to explain the fundamental chemical principles governing its reactivity. We present detailed, field-tested protocols for its application in the synthesis of high-performance fluorinated poly(arylene ether) analogues and functionalized organometallic complexes, demonstrating its potential in creating materials for electronics and specialized chemical applications.

Introduction: The Strategic Value of this compound

The pursuit of novel materials with tailored properties—such as high thermal stability, specific electronic characteristics, and chemical resistance—requires a sophisticated toolkit of molecular building blocks. Halogenated aromatic compounds are foundational in this endeavor, serving as versatile intermediates for complex molecular architectures.[1][2] this compound is a particularly compelling, albeit underutilized, precursor.

Its value lies in the differential reactivity of its halogen substituents:

-

Fluorine: The C-F bond is the most polarized carbon-halogen bond due to fluorine's high electronegativity.[3] This makes the attached carbon atom highly susceptible to nucleophilic attack. In nucleophilic aromatic substitution (SNAr), the C-F bond is often the most labile, especially when the ring is activated by electron-withdrawing groups.[4][5][6]

-

Chlorine: The C-Cl bonds are less polarized but are significantly more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] Furthermore, the steric and electronic environment of the three adjacent chlorine atoms (C1, C2, C3) differs from the more isolated fluorine atom, allowing for potential regioselective functionalization.[7][8][9]

This guide will illuminate how to harness this differential reactivity to forge new pathways in materials synthesis.

Physicochemical Properties & Safe Handling Protocols

A thorough understanding of the precursor's properties is paramount for both experimental success and laboratory safety.

Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 3107-21-9 | PubChem |

| Molecular Formula | C₆H₂Cl₃F | PubChem |

| Molecular Weight | 199.44 g/mol | PubChem |

| Appearance | Solid (inferred from related isomers) | N/A |

| Boiling Point | ~210-230 °C (estimated) | N/A |

Safety & Handling Protocol

This compound, like other polychlorinated aromatic compounds, must be handled with care. It is presumed to be an irritant and environmentally hazardous.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles. Work should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways. Dispose of all waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Core Reactivity & Synthetic Strategy

The synthetic utility of this compound stems from the ability to selectively target its different halogen atoms.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Position

The C-F bond is the primary target for SNAr reactions. The strong electron-withdrawing effect of the three chlorine atoms enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. The rate-determining step is typically the nucleophilic attack to form a negatively charged Meisenheimer intermediate.[5] Since fluorine is highly electronegative, it stabilizes this intermediate more effectively than chlorine, making it the better leaving group in this context.[4][5]

This selectivity allows for the introduction of ether, amine, or thiol functionalities by reacting with corresponding nucleophiles (alkoxides, amides, thiolates), paving the way for precursors to poly(arylene ether)s and other high-performance polymers.

Metal-Catalyzed Cross-Coupling at C-Cl Positions

The C-Cl bonds are ideal sites for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal catalysis. The general reactivity order for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl >> C-F. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.[10]